molecular formula C19H13N5O2 B6420195 3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one CAS No. 1110996-12-7

3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one

Cat. No.: B6420195
CAS No.: 1110996-12-7
M. Wt: 343.3 g/mol
InChI Key: JSQXWFZAMSXWMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a phenyl group, an oxadiazole ring, and a pyrimidoindole core, which contribute to its diverse chemical reactivity and biological activity.

Properties

IUPAC Name

3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N5O2/c25-19-17-16(13-8-4-5-9-14(13)21-17)20-11-24(19)10-15-22-18(23-26-15)12-6-2-1-3-7-12/h1-9,11,21H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSQXWFZAMSXWMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)CN3C=NC4=C(C3=O)NC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Attachment of the phenyl group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.

    Construction of the pyrimidoindole core: This step often involves cyclization reactions using suitable precursors such as indole derivatives and pyrimidine intermediates.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing the pyrimido[5,4-b]indole scaffold exhibit promising anticancer properties. Studies have shown that derivatives of this compound can inhibit cancer cell proliferation through various mechanisms:

  • Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells by activating intrinsic apoptotic pathways.
  • Cell Cycle Arrest : It has been observed to cause G2/M phase arrest in several cancer cell lines, preventing further cell division.

Antimicrobial Properties

The oxadiazole ring is known for its antimicrobial activity. Preliminary studies suggest that 3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one exhibits:

  • Bactericidal Effects : Effective against various Gram-positive and Gram-negative bacteria.
  • Fungal Inhibition : Potential activity against common fungal pathogens.

Anti-inflammatory Effects

Research indicates that derivatives of oxadiazoles can possess anti-inflammatory properties. The compound may exert these effects by:

  • Inhibition of Pro-inflammatory Cytokines : Reducing levels of TNF-alpha and IL-6 in vitro.
  • Modulation of Immune Response : Potentially influencing macrophage activation and T-cell responses.

Case Studies and Research Findings

Several studies have documented the efficacy of similar compounds within the same chemical family:

StudyFindings
Nicolaides et al. (1998)Identified anti-inflammatory properties in oxadiazole derivatives.
Romero et al. (2001)Demonstrated antiviral activity against picornaviruses for related compounds.
Talar & Dejai (1996)Reported strong antibacterial activity against Staphylococcus aureus for sulfurether compounds.

Mechanism of Action

The mechanism of action of 3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating enzyme activity.

    Interacting with receptors: Modulating receptor function and signaling pathways.

    Affecting cellular processes: Influencing cell proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

Similar Compounds

    3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one: shares structural similarities with other heterocyclic compounds such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Biological Activity

The compound 3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₅N₃O₂ with a molecular weight of approximately 320.30 g/mol. It features a pyrimido[5,4-b]indole core and a 1,2,4-oxadiazole moiety, which are crucial for its biological properties. The presence of these functional groups enhances its interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially disrupting cellular processes.
  • Receptor Binding : It is believed to bind to various receptors, modulating signal transduction pathways that influence cell behavior.
  • DNA Intercalation : The structure allows for intercalation into DNA, which can affect gene expression and cellular functions.

Biological Activities

Research indicates that compounds containing the oxadiazole moiety exhibit a wide range of biological activities:

  • Anticancer Activity : Studies have shown that derivatives containing the 1,2,4-oxadiazole unit possess anticancer properties. For instance, one derivative demonstrated an IC50 value of approximately 92.4 µM against multiple cancer cell lines including human colon adenocarcinoma and breast cancer cells .
  • Anti-inflammatory Properties : Compounds with similar structures have been reported to exhibit anti-inflammatory effects. Research indicates that modifications to the oxadiazole ring can enhance these properties while minimizing genotoxicity .
  • Antimicrobial Activity : The compound has been evaluated for antimicrobial effects against various pathogens. Its derivatives have shown promising results against both Gram-positive and Gram-negative bacteria .

Case Studies

Several studies highlight the biological efficacy of related compounds:

  • Anticancer Studies : A study on oxadiazole derivatives showed significant antiproliferative activity against various cancer cell lines. The derivatives were synthesized to optimize their activity further .
  • Anti-inflammatory Research : A series of experiments focused on the anti-inflammatory potential of oxadiazole-containing compounds demonstrated their effectiveness in reducing inflammation markers without inducing genotoxic effects .
  • Antimicrobial Testing : In vitro studies confirmed that certain derivatives exhibited strong antibacterial and antifungal activities comparable to established antibiotics .

Data Tables

Activity TypeCompound TypeIC50/EffectivenessReference
AnticancerOxadiazole Derivative~92.4 µM
Anti-inflammatoryOxadiazole DerivativeReduced inflammation
AntimicrobialVarious DerivativesEffective against S. aureus & E. coli

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.